3-Iodo-8-methoxyimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC15909298
Molecular Formula: C8H7IN2O
Molecular Weight: 274.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7IN2O |
|---|---|
| Molecular Weight | 274.06 g/mol |
| IUPAC Name | 3-iodo-8-methoxyimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H7IN2O/c1-12-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 |
| Standard InChI Key | ATLMBKJUWBPARQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CN2C1=NC=C2I |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-Iodo-8-methoxyimidazo[1,2-a]pyridine has the molecular formula C₈H₇IN₂O and a molecular weight of 274.06 g/mol . Its structure comprises a five-membered imidazole ring fused to a six-membered pyridine ring, with substituents at positions 3 (iodo) and 8 (methoxy) (Figure 1). The methoxy group (-OCH₃) enhances electron density in the aromatic system, while the iodine atom serves as a leaving group for further functionalization via metal-catalyzed cross-coupling reactions .
Key Structural Features:
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Iodine at position 3: Facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings.
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Methoxy at position 8: Modulates electronic properties and solubility.
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Planar bicyclic system: Enables π-π stacking interactions in biological targets .
Synthetic Methodologies
One-Pot Synthesis via Cyclocondensation
A widely reported route involves the cyclocondensation of 2-aminopyridine derivatives with ketones in the presence of iodine and ionic liquids. For example, Paengphua et al. demonstrated that ultrasound irradiation with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) as a catalyst at 35°C for 2.5 hours yields imidazo[1,2-a]pyridines in 45–82% isolated yields . Adapting this method, 3-iodo-8-methoxyimidazo[1,2-a]pyridine can be synthesized using 8-methoxy-2-aminopyridine and iodoacetophenone under similar conditions .
Optimization Parameters:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | [BMIM]BF₄ (20 mol%) | +30% |
| Base | K₂CO₃ (4.0 equiv) | 82% |
| Temperature | 40–45°C (post-treatment) | +15% |
Metal-Free Approaches
Recent advances emphasize eco-friendly protocols. A potassium hydroxide-mediated intramolecular amidation of 2-aminopyridinium bromides with thiophenols at ambient temperature produces 3-sulfenylimidazo[1,2-a]pyridines, which can be iodinated selectively . This method avoids transition metals, reducing purification challenges .
Physicochemical Properties
Spectroscopic Data
1H NMR (CDCl₃):
13C NMR (CDCl₃):
IR (cm⁻¹):
Applications in Drug Discovery
PI3Kα Inhibition
Imidazo[1,2-a]pyridines are prominent in kinase inhibitor development. Compound 35, a 2,6,8-trisubstituted derivative, showed nanomolar PI3Kα inhibition (IC₅₀ = 12 nM) and induced G1-phase cell cycle arrest in PI3Kα-addicted cancer cells . The iodine substituent in 3-Iodo-8-methoxyimidazo[1,2-a]pyridine provides a handle for introducing aryl or amine groups via cross-coupling, enhancing target affinity .
Future Directions
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